[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
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Overview
Description
The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the piperazine ring. The triazole ring is then introduced through a cyclization reaction. The final step involves coupling the triazole ring with the benzodioxole-piperazine intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.
Comparison with Similar Compounds
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: can be compared with other compounds that have similar structural features, such as:
- [1-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
These compounds share similar core structures but differ in the position or type of substituents, which can lead to variations in their chemical and biological properties. The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C21H21ClN6O3 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C21H21ClN6O3/c22-15-2-1-3-16(11-15)23-20-19(24-26-25-20)21(29)28-8-6-27(7-9-28)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H2,23,24,25,26) |
InChI Key |
ABUFIIVSWNHGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NNN=C4NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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